molecular formula C10H19NOS B2561775 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one CAS No. 2034406-83-0

1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one

Cat. No.: B2561775
CAS No.: 2034406-83-0
M. Wt: 201.33
InChI Key: ZHYFERAKWCPOCA-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one is a synthetic cathinone, a class of compounds known for their stimulant properties. Synthetic cathinones are derivatives of cathinone, a naturally occurring alkaloid found in the khat plant. These compounds have gained attention due to their psychoactive effects and potential for abuse .

Mechanism of Action

Target of Action

The primary targets of 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one are the dopamine and norepinephrine transporters . These transporters play a crucial role in neurotransmission in the mammalian system .

Mode of Action

This compound acts as an inhibitor of the dopamine and norepinephrine transporters . It selectively inhibits these transporters with little effect on serotonin trafficking . This interaction results in an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, leading to increased stimulation of post-synaptic neurons .

Biochemical Pathways

The action of this compound affects the biochemical pathways of dopamine and norepinephrine. By inhibiting the reuptake of these neurotransmitters, it enhances their effects, leading to increased stimulation of the post-synaptic neurons . The downstream effects of this action can result in central nervous system stimulatory effects .

Pharmacokinetics

Similar substances have been shown to have high bioavailability when administered orally or intranasally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, onset of action, and duration of effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve increased stimulation of post-synaptic neurons due to the enhanced effects of dopamine and norepinephrine . This can lead to a range of effects, including increased alertness, euphoria, and increased heart rate and blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one typically involves the reaction of a pyrrolidine derivative with a pentanone precursor. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process would be optimized for yield and purity, with stringent quality control measures in place .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one is unique due to the presence of the methylthio group, which influences its chemical reactivity and pharmacological profile. This structural difference can lead to variations in potency, duration of action, and side effects compared to its analogs .

Properties

IUPAC Name

1-(3-methylsulfanylpyrrolidin-1-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c1-3-4-5-10(12)11-7-6-9(8-11)13-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYFERAKWCPOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC(C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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